4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid

Medicinal Chemistry Chemical Synthesis SAR Studies

4-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid (CAS 108298-44-8) is a differentiated pyran building block featuring a reactive 4-hydroxyl group absent in non-hydroxylated analogs. This additional hydrogen-bond donor (PSA 84 Ų vs. 67 Ų) enables O-alkylation, esterification, and glycosylation—critical for SAR-driven medicinal chemistry and pyran-based library synthesis. With a hydrophilic profile (LogP -0.66), it supports lead optimization requiring enhanced solubility. Choose this scaffold when the 4-OH group is essential to your hypothesized binding mode or synthetic route.

Molecular Formula C6H4O5
Molecular Weight 156.093
CAS No. 108298-44-8
Cat. No. B2877611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid
CAS108298-44-8
Molecular FormulaC6H4O5
Molecular Weight156.093
Structural Identifiers
SMILESC1=C(C=C(OC1=O)C(=O)O)O
InChIInChI=1S/C6H4O5/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,7H,(H,9,10)
InChIKeyROYXNGISVJUBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid (CAS 108298-44-8) Procurement Data Sheet


4-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid (CAS 108298-44-8) is a heterocyclic building block belonging to the 2H-pyran-6-carboxylic acid class, with the molecular formula C6H4O5 and a molecular weight of 156.09 g/mol . Its structure features a pyran ring with a hydroxyl substituent at the 4-position and a carboxylic acid group at the 6-position, distinguishing it from the non-hydroxylated analog 2-oxo-2H-pyran-6-carboxylic acid . The compound is commercially available primarily as a research chemical and synthetic intermediate, with typical purities of ≥95% as determined by HPLC .

Why 4-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid Cannot Be Replaced by Non-Hydroxylated 2-Oxo-2H-pyran Analogs


Substitution of 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid with the non-hydroxylated 2-oxo-2H-pyran-6-carboxylic acid (CAS 672-67-3) or other pyranone derivatives introduces significant alterations in physicochemical properties and synthetic utility. The presence of the 4-hydroxyl group increases molecular weight by 16 Da, adds an additional hydrogen bond donor, raises the polar surface area from approximately 67 Ų to 84 Ų, and substantially shifts the predicted pKa and LogP values . These differences are critical in medicinal chemistry campaigns where hydroxyl substitution directly impacts target binding affinity, metabolic stability, and solubility profiles. In synthetic applications, the 4-hydroxyl group serves as a distinct functional handle for derivatization—enabling O-alkylation, esterification, or glycosylation reactions—that is entirely absent in the non-hydroxylated analog, thereby limiting the utility of generic 2-oxo-2H-pyran-6-carboxylic acid as a direct replacement in structure-activity relationship (SAR) studies and multi-step syntheses .

Quantitative Differentiation of 4-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid (CAS 108298-44-8) from Structurally Related Comparators


Structural Comparison: 4-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid vs. 2-Oxo-2H-pyran-6-carboxylic acid

4-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid (CAS 108298-44-8) contains a hydroxyl group at the 4-position, whereas 2-oxo-2H-pyran-6-carboxylic acid (CAS 672-67-3) lacks this functional group entirely . This structural difference results in a molecular formula of C6H4O5 (MW 156.09) for the target compound compared to C6H4O4 (MW 140.1) for the comparator, representing a 16 Da mass increase attributable to the oxygen atom of the hydroxyl substituent [1].

Medicinal Chemistry Chemical Synthesis SAR Studies

Polar Surface Area and Hydrogen Bond Donor/Acceptor Comparison

The 4-hydroxyl group in 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid contributes significantly to its molecular recognition profile. The target compound exhibits a predicted topological polar surface area (TPSA) of 84 Ų, with 2 hydrogen bond donors and 5 hydrogen bond acceptors . In contrast, the non-hydroxylated comparator 2-oxo-2H-pyran-6-carboxylic acid has a TPSA of approximately 67 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors .

Drug Design ADME Prediction Physicochemical Profiling

Lipophilicity (LogP) and Ionization (pKa) Differentiation

The target compound demonstrates markedly different lipophilicity and ionization behavior compared to its non-hydroxylated analog. 4-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid has a predicted ACD/LogP value of -0.66, an acid dissociation constant (pKa) of 2.18 ± 0.20, and a predicted LogD (pH 7.4) of -5.24 . The comparator 2-oxo-2H-pyran-6-carboxylic acid exhibits a predicted LogP of approximately 0.45, a pKa of approximately 3.5, and a LogD (pH 7.4) of approximately -2.8 .

Drug-Likeness Bioavailability Formulation Development

4-H-Pyran Series Acid Antioxidant Activity Context

A comparative analysis of 4-H-pyran series acids (including meconic, comenic, chelidonic, and kojic acids) demonstrated dose-dependent antioxidant activity against lipid, luminol, and pyroxyl radicals, with varying degrees of inhibition observed across different model systems [1]. All tested acids exhibited inhibitory effects against the stable radical ABTS+• and demonstrated chelating activity toward Fe2+ cations, inhibiting the Fenton reaction [1]. The established antioxidant and chelating properties of the basic 4-H-pyran acid scaffold suggest potential utility as ligands for the synthesis of complex and hybrid compounds.

Antioxidant Research Ligand Design Chelation Therapy

4-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid (CAS 108298-44-8) Recommended Application Scenarios


Medicinal Chemistry SAR Studies Requiring Hydroxylated 2H-Pyran Scaffolds

This compound is appropriate for structure-activity relationship (SAR) investigations where the 4-hydroxyl group serves as a critical pharmacophoric element or synthetic handle. The additional hydrogen-bond donor and increased polar surface area (84 Ų vs. 67 Ų for non-hydroxylated analogs) provide distinct molecular recognition properties that can be exploited to modulate target binding, solubility, and metabolic stability . Researchers developing pyran-based inhibitors, enzyme modulators, or receptor ligands should select this compound when hydroxyl functionality is essential to the hypothesized binding mode.

Synthesis of Derivatized Pyran Building Blocks via O-Functionalization

The 4-hydroxyl group in 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid provides a reactive site for O-alkylation, O-acylation, O-glycosylation, or etherification reactions, enabling the construction of diverse pyran-based libraries . In contrast, the non-hydroxylated analog 2-oxo-2H-pyran-6-carboxylic acid lacks this functional handle, restricting its utility as a synthetic intermediate. This compound is therefore the preferred starting material for synthetic campaigns requiring hydroxyl-directed functionalization to access esters, ethers, or glycoside conjugates of the 2H-pyran-6-carboxylic acid core.

Physicochemical Profiling and ADME Optimization of Hydrophilic Pyran Derivatives

With a predicted LogP of -0.66 and LogD (pH 7.4) of -5.24, 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid resides in a hydrophilic chemical space that is distinct from the more lipophilic non-hydroxylated analog (LogP ≈ 0.45) . This property profile makes the compound suitable for lead optimization programs that require enhanced aqueous solubility, reduced plasma protein binding, or improved renal clearance characteristics. It serves as a comparator scaffold for assessing the impact of 4-hydroxyl substitution on in vitro ADME parameters and in vivo pharmacokinetic behavior.

Ligand Design for Metal Chelation and Antioxidant Applications

Based on class-level evidence demonstrating that 4-H-pyran series acids (including kojic, meconic, comenic, and chelidonic acids) exhibit Fe2+ chelation and radical scavenging activity, 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid may serve as a candidate ligand scaffold for metal-chelating therapeutics or antioxidant hybrid molecules . The carboxylic acid and hydroxyl functional groups provide multiple coordination sites for metal ions, while the conjugated pyranone system may contribute to radical stabilization. Researchers in bioinorganic chemistry or antioxidant drug development should consider this compound for exploratory studies, with the understanding that direct activity data for this specific derivative requires experimental validation.

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